

Mechanisms of acquired resistance to IACS-13909

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Compound of Interest

Compound Name: IACS-13909

Cat. No.: B15542888

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Technical Support Center: IACS-13909

Welcome to the technical support center for **IACS-13909**, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address frequently asked questions regarding acquired resistance to **IACS-13909**.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to **IACS-13909**, has started to show reduced sensitivity. What are the potential mechanisms of acquired resistance?

A1: While **IACS-13909** is often utilized to overcome resistance to other targeted therapies like osimertinib, acquired resistance to SHP2 inhibitors can emerge through several mechanisms.

[1][2] Based on preclinical studies with various SHP2 inhibitors, potential resistance mechanisms to **IACS-13909** include:

- On-target mutations in the PTPN11 gene: Alterations in the gene encoding the SHP2 protein may prevent **IACS-13909** from binding effectively.[1][3]
- Bypass signaling pathway activation: Cancer cells may activate alternative signaling pathways, such as the PI3K/AKT pathway, to circumvent the inhibition of the MAPK pathway by **IACS-13909**. [4]

- Reactivation of the MAPK pathway: Components downstream of SHP2 in the MAPK pathway (e.g., RAS, RAF, MEK, ERK) may become activated through mutations or other mechanisms, rendering the inhibition of SHP2 ineffective.
- Feedback-driven reactivation of SHP2: Prolonged inhibition of SHP2 can sometimes lead to a feedback loop that results in the hyperactivation of upstream receptor tyrosine kinases (RTKs). These activated RTKs can then phosphorylate and reactivate SHP2, even in the presence of the inhibitor.
- Loss of negative regulators of the RAS-MAPK pathway: Inactivation of tumor suppressor genes that negatively regulate the RAS-MAPK pathway, such as NF1 or LZTR1, can lead to pathway hyperactivation and resistance to SHP2 inhibition.
- Increased drug efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce the intracellular concentration of **IACS-13909**.

Troubleshooting Guides

Issue 1: Suspected On-Target Resistance

Symptoms:

- Loss of **IACS-13909** efficacy in a previously sensitive cell line.
- No significant changes in the activation status of parallel signaling pathways.

Troubleshooting Steps:

- Sequence the PTPN11 gene: Perform Sanger or next-generation sequencing on the resistant cell line and compare it to the parental, sensitive cell line to identify any acquired mutations.
- Perform a cellular thermal shift assay (CETSA): This assay can determine if **IACS-13909** is still able to bind to the SHP2 protein in the resistant cells. A significant shift in the melting temperature of SHP2 in the presence of **IACS-13909** indicates target engagement.
- Conduct in vitro phosphatase assays: If a mutation is identified, express and purify the mutant SHP2 protein and perform an in vitro phosphatase assay in the presence of varying

concentrations of **IACS-13909** to determine if the mutation directly confers resistance.

Issue 2: Suspected Bypass Pathway Activation

Symptoms:

- Rebound in cell proliferation despite continued effective inhibition of the MAPK pathway (as confirmed by Western blot for p-ERK).
- Increased phosphorylation of key nodes in other survival pathways (e.g., p-AKT, p-STAT3).

Troubleshooting Steps:

- Perform phosphoproteomic analysis: Use mass spectrometry-based phosphoproteomics to get a global view of signaling pathway alterations in the resistant cells compared to the parental cells.
- Conduct Western blotting for key signaling nodes: Probe for phosphorylated and total levels of key proteins in parallel pathways, such as AKT, STAT3, and mTOR.
- Test combination therapies: Based on the identified activated bypass pathway, test the efficacy of combining **IACS-13909** with an inhibitor of that pathway (e.g., a PI3K inhibitor if the PI3K/AKT pathway is activated).

Experimental Protocols

Whole-Exome Sequencing (WES) for Mutation Discovery

- Sample Preparation: Isolate genomic DNA from both the parental (sensitive) and **IACS-13909**-resistant cell lines using a commercial kit.
- Library Preparation: Fragment the genomic DNA and ligate adapters. Perform exome capture using a commercial kit to enrich for protein-coding regions.
- Sequencing: Sequence the captured libraries on a next-generation sequencing platform.
- Data Analysis: Align the sequencing reads to the human reference genome. Call variants (single nucleotide variants and insertions/deletions) and compare the variant calls between the resistant and parental samples to identify acquired mutations.

CRISPR-Cas9 Screen for Resistance Genes

- Library Transduction: Transduce a genome-wide CRISPR-Cas9 knockout library into the **IACS-13909**-sensitive cell line.
- Drug Selection: Treat the transduced cells with a lethal dose of **IACS-13909**.
- Isolate Resistant Clones: Collect the cells that survive the drug treatment.
- Identify Enriched sgRNAs: Isolate genomic DNA from the resistant population and amplify the sgRNA-containing cassettes. Use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population compared to the initial library. These enriched sgRNAs target genes that, when knocked out, confer resistance to **IACS-13909**.

Quantitative Data Summary

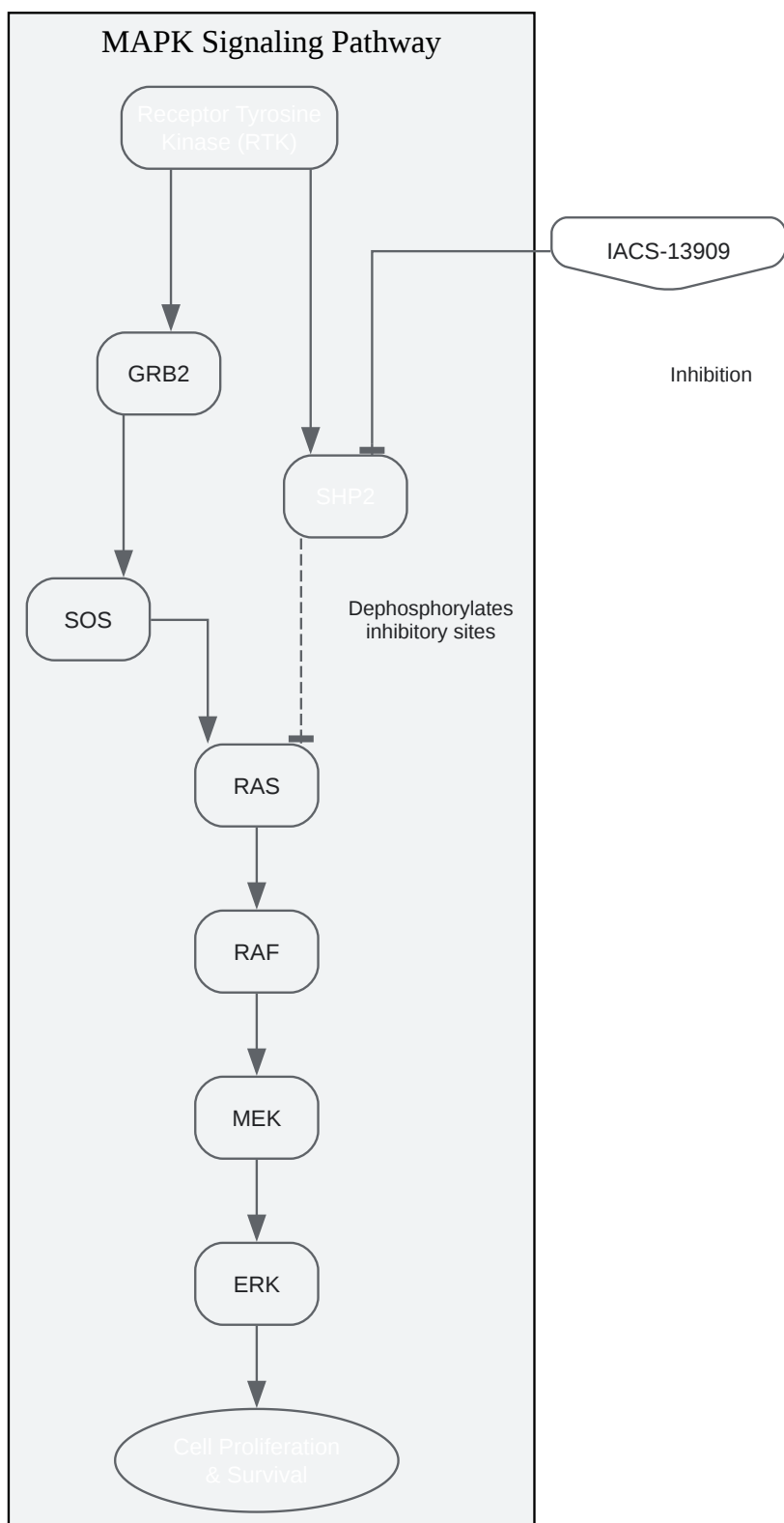
Table 1: Example IC50 Values for **IACS-13909** in Sensitive vs. Resistant Cell Lines

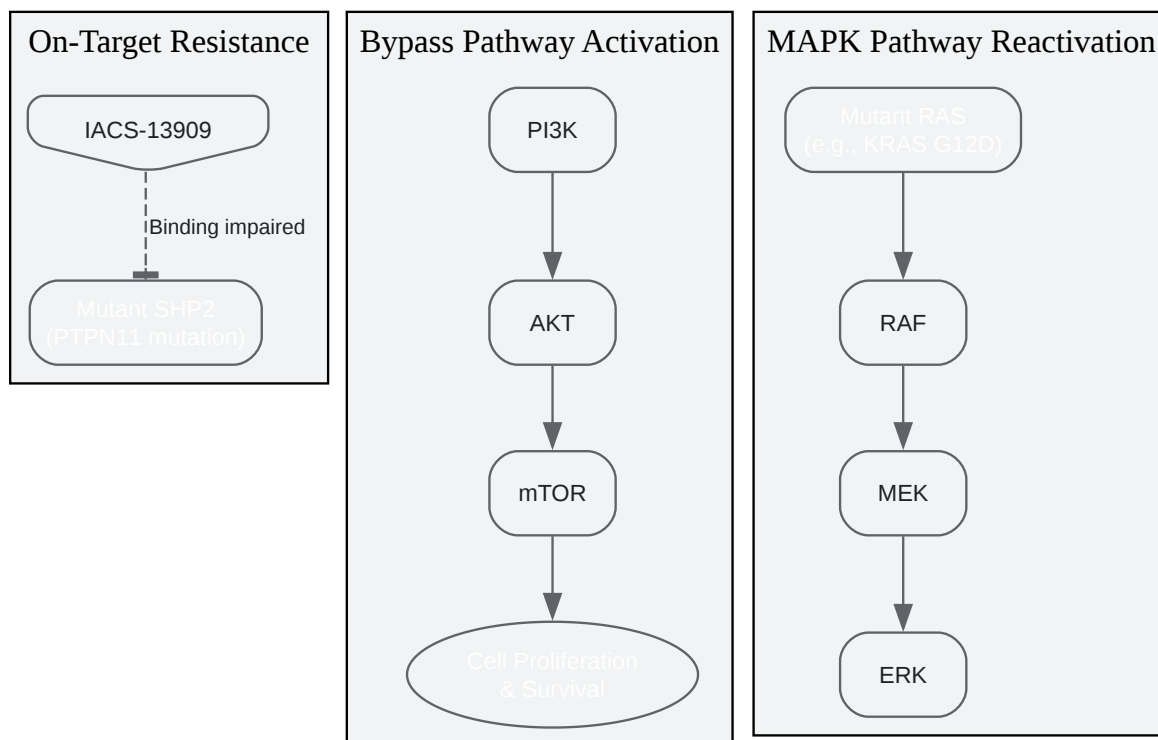
Cell Line	IACS-13909 IC50 (nM)	Fold Resistance
Parental (Sensitive)	15	-
Resistant Clone 1	250	16.7
Resistant Clone 2	480	32.0

Table 2: Example Western Blot Densitometry (Relative p-ERK/total ERK levels)

Treatment	Parental Cells	Resistant Cells
DMSO (Vehicle)	1.00	1.10
IACS-13909 (100 nM)	0.15	0.85

Visualizations





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